{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid
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Overview
Description
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is a complex organic compound characterized by its phenolic and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with phenol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, providing antioxidant effects. The acetic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride
- 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium bromide
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of phenolic and acetic acid functional groups, which confer both antioxidant and potential therapeutic properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and application development.
Properties
CAS No. |
913359-24-7 |
---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26O5/c1-14-9-19(10-15(2)24(14)28)23(20-11-16(3)25(29)17(4)12-20)18-5-7-21(8-6-18)30-13-22(26)27/h5-12,23,28-29H,13H2,1-4H3,(H,26,27) |
InChI Key |
SSLIEQPTFQDTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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